

Data Presentation: Photophysical Properties of AF 568

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Compound of Interest

Compound Name: AF 568 carboxylic acid

Cat. No.: B12378172

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The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission, is a critical parameter for any fluorophore. The reported quantum yield for AF 568 varies depending on the specific derivative and the measurement conditions. Below is a summary of its key photophysical properties.

Property	Value	Conditions / Notes	Source(s)
Fluorescence Quantum Yield (Φ)	0.69	For Alexa Fluor 568 succinimidyl ester in aqueous buffer (PBS, pH 7.2).[8][9]	Thermo Fisher Scientific[8][9]
0.912	For AF 568 carboxylic acid. Solvent not specified.	Lumiprobe, Antibodies.com[6][7]	
Excitation Maximum (λ_{ex})	572 - 578 nm	[6][7][9][10][11]	
Emission Maximum (λ_{em})	598 - 603 nm	[6][7][9][10][11]	
Molar Extinction Coefficient (ϵ)	88,000 - 94,238 M ⁻¹ cm ⁻¹	[6][7][10][12]	
Fluorescence Lifetime (τ)	3.6 ns	In aqueous solution.	Thermo Fisher Scientific[8]

Experimental Protocol: Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a compound is the relative method, which compares the sample's fluorescence to a well-characterized standard with a known quantum yield.^[13]

Principle

The relative method is based on the principle that for optically dilute solutions, the ratio of the integrated fluorescence intensities of the unknown sample and a standard is proportional to the ratio of their quantum yields, after correcting for absorbance and the refractive index of the solvent.^{[13][14]} The calculation is performed using the following equation:

$$\Phi_X = \Phi_{ST} * (Grad_X / Grad_{ST}) * (\eta_X^2 / \eta_{ST}^2)$$

Where:

- Φ is the fluorescence quantum yield.
- Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
- η is the refractive index of the solvent.
- Subscripts X and ST denote the test sample and the standard, respectively.^[13]

Methodology

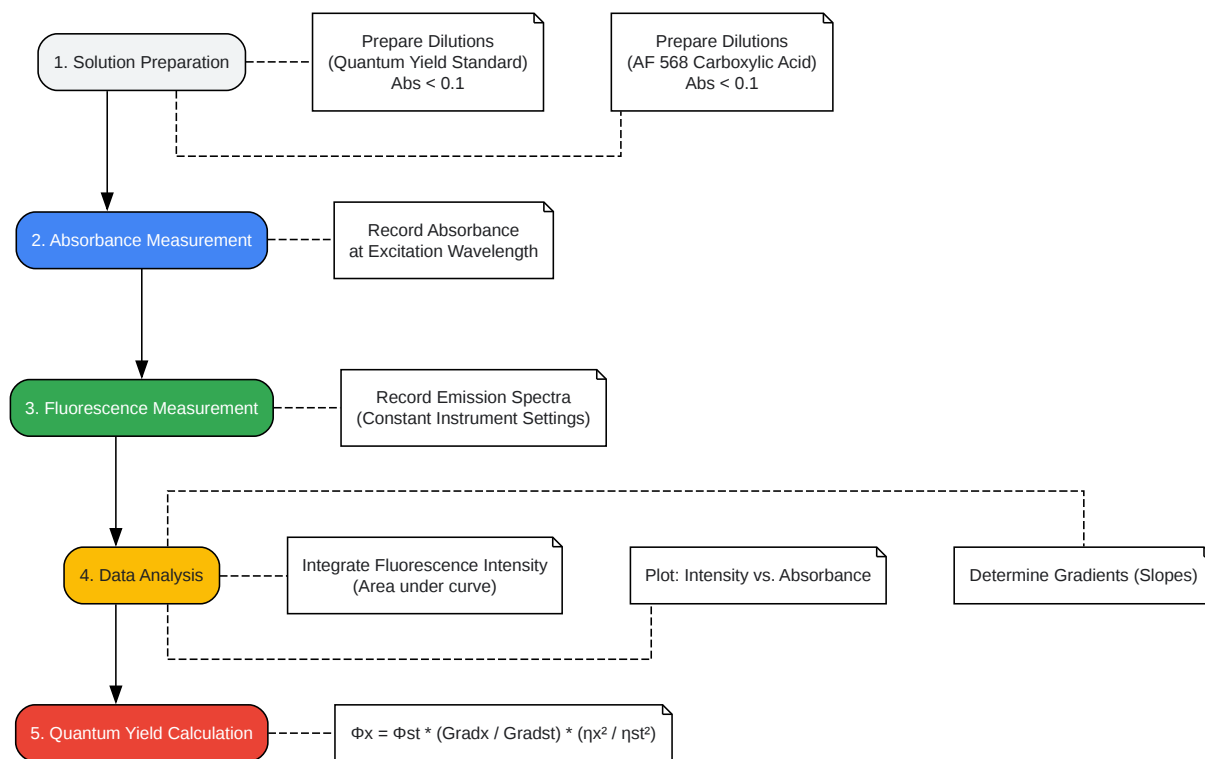
- **Selection of a Standard:** Choose a suitable fluorescence standard with a known, stable quantum yield. The standard should have absorption and emission profiles that overlap with AF 568. Rhodamine 101 or Sulforhodamine 101 are often used for this spectral region.
- **Solution Preparation:**
 - Prepare stock solutions of both the **AF 568 carboxylic acid** (sample) and the chosen standard in a high-purity solvent (e.g., ethanol or PBS).

- From these stock solutions, prepare a series of at least five dilutions for both the sample and the standard.
- The concentrations should be adjusted so that the absorbance of each solution at the chosen excitation wavelength is within the range of 0.01 to 0.1.^[14] This minimizes inner filter and re-absorption effects.^{[13][15]}
- Absorbance Measurement:
 - Using a UV-Vis spectrophotometer, record the absorbance spectrum for each prepared solution.
 - Determine and record the precise absorbance value at the excitation wavelength that will be used for the fluorescence measurements. The same excitation wavelength must be used for both the sample and the standard.^[14]
- Fluorescence Measurement:
 - Using a fluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard.
 - It is crucial to keep all instrument settings (e.g., excitation wavelength, slit widths, detector voltage) identical for all measurements.^[14]
 - Record the emission spectrum of a solvent blank for subsequent background subtraction.^[14]
- Data Analysis:
 - For each fluorescence spectrum, subtract the solvent blank's spectrum to correct for background and Raman scattering.
 - Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.^[14]
 - Create two separate plots: one for the sample and one for the standard, with integrated fluorescence intensity on the y-axis and absorbance at the excitation wavelength on the x-axis.^{[13][14]}

- Perform a linear regression for each plot to determine the slope (gradient, Grad). The plot should be linear, confirming that there are no concentration-dependent quenching effects.
- Quantum Yield Calculation:
 - Using the gradients (GradX and GradST) obtained from the plots and the known quantum yield of the standard (Φ_{ST}), calculate the quantum yield of **AF 568 carboxylic acid** (Φ_X) using the formula provided above. Remember to include the correction for the refractive indices (n) of the solvents if they are different.[\[13\]](#)

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield of **AF 568 carboxylic acid**.



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Workflow for Relative Fluorescence Quantum Yield Determination.

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